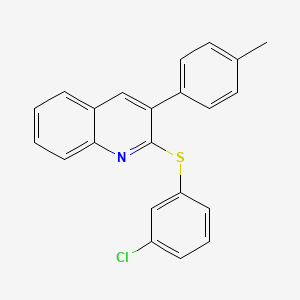

3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

説明

特性

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)24-22(20)25-19-7-4-6-18(23)14-19/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBXOJVOTVLBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Structural Elucidation of the Novel Compound: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

Abstract

This technical guide outlines a comprehensive research protocol for the synthesis and definitive structural characterization of the novel quinolinyl sulfide derivative, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. As a compound of potential interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount. This document provides a self-validating workflow, integrating synthetic chemistry, single-crystal X-ray diffraction, and computational modeling to establish an unambiguous crystal structure and detailed molecular geometry. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and other new chemical entities.

Introduction and Rationale

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and material properties. The introduction of a sulfide linkage at the 2-position, along with substituted aryl moieties, is anticipated to significantly influence the molecule's conformational flexibility, electronic properties, and potential intermolecular interactions. To date, a detailed structural analysis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide has not been reported in the scientific literature. Therefore, the primary objective of this proposed research is to synthesize this compound and elucidate its crystal structure and molecular geometry, thereby providing a foundational dataset for future structure-activity relationship (SAR) studies and in silico drug design efforts.

Proposed Synthetic Pathway and Characterization

The synthesis of the target compound will be approached through a nucleophilic substitution reaction, a common and effective method for the formation of aryl sulfides.

Synthetic Protocol

A plausible synthetic route involves the reaction of a suitable 2-chloroquinoline precursor with a substituted thiophenol.

Experimental Protocol: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

-

Precursor Synthesis: Synthesize 2-chloro-3-(4-methylphenyl)quinoline from commercially available starting materials. This can be achieved through established methods such as the Friedländer annulation followed by chlorination.

-

Thiolation Reaction:

-

In a round-bottom flask, dissolve 2-chloro-3-(4-methylphenyl)quinoline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Add 3-chlorothiophenol (1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.

-

Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Spectroscopic Confirmation: Characterize the purified product using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups present.

-

Rationale for Experimental Choices

The choice of a nucleophilic aromatic substitution reaction is based on its high efficiency and functional group tolerance for creating C-S bonds[1][2]. The use of an aprotic polar solvent like DMF facilitates the dissolution of the reactants and the progress of the reaction. Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the thiophenol without causing unwanted side reactions.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms and molecules in the solid state will be determined by single-crystal X-ray diffraction.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Experimental Protocol: Crystallization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

A variety of crystallization techniques will be employed to obtain single crystals suitable for X-ray diffraction.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment[3].

-

-

Vapor Diffusion:

-

Place a small vial containing a concentrated solution of the compound inside a larger sealed container.

-

Add a more volatile solvent in which the compound is less soluble to the larger container.

-

Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

-

Thermal Control (Slow Cooling):

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to promote crystal growth[4].

-

Data Collection and Structure Refinement

Experimental Protocol: X-ray Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) will be selected and mounted on a goniometer head.

-

Data Collection:

-

X-ray diffraction data will be collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector[5].

-

The crystal will be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

-

-

Structure Solution and Refinement:

-

The collected diffraction data will be processed to determine the unit cell parameters and space group.

-

The crystal structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

-

Molecular Geometry Analysis via Computational Modeling

To complement the experimental crystal structure data and to understand the molecule's preferred conformation in the gaseous phase, a theoretical study of its molecular geometry will be conducted using computational chemistry methods.

Computational Protocol

Workflow: Molecular Geometry Optimization

-

Initial Structure Generation: An initial 3D structure of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide will be built using molecular modeling software.

-

Geometry Optimization:

-

The initial structure will be subjected to geometry optimization using Density Functional Theory (DFT) methods. The B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)) is a common choice for such calculations[6][7].

-

The optimization will be performed in the gas phase to represent an isolated molecule.

-

-

Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Analysis of Geometric Parameters: Key bond lengths, bond angles, and dihedral angles from the optimized geometry will be extracted and compared with the experimental data obtained from X-ray crystallography.

Visualization of the Proposed Research Workflow

Figure 1: A comprehensive workflow for the structural elucidation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Expected Outcomes and Data Presentation

Upon successful completion of this research protocol, the following key data will be generated and presented in a clear and concise manner.

Tabulated Crystallographic Data

A summary of the crystallographic data and refinement parameters will be presented in a table similar to the one below.

| Parameter | Value |

| Chemical formula | C₂₂H₁₆ClNS |

| Formula weight | To be determined |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Tabulated Molecular Geometry Parameters

Selected bond lengths, bond angles, and dihedral angles from both the experimental X-ray structure and the computationally optimized geometry will be tabulated for direct comparison.

| Bond/Angle/Dihedral | Experimental (Å or °) | Computational (Å or °) |

| C(2)-S | To be determined | To be determined |

| S-C(1') | To be determined | To be determined |

| C(2)-N(1)-C(9) | To be determined | To be determined |

| C(2)-S-C(1') | To be determined | To be determined |

| Dihedral Angle (Quinoline-Chlorophenyl) | To be determined | To be determined |

| Dihedral Angle (Quinoline-Methylphenyl) | To be determined | To be determined |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis and detailed structural characterization of the novel compound 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. By integrating organic synthesis, single-crystal X-ray diffraction, and computational chemistry, this workflow is designed to yield an unambiguous determination of the compound's crystal structure and molecular geometry. The resulting data will be invaluable for future research in drug discovery and materials science, providing a solid foundation for understanding the structure-property relationships of this new chemical entity.

References

- Computational Chemistry. (n.d.).

-

Selected Biologically Active 2‐Thio‐substituted Quinolines and Synthesis of 2‐Thio‐substituted Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

- Avdović, E. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036–S2048.

- Piesik, D., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 30(12), 2933.

-

Optimization methods. (n.d.). Computational Chemistry from Laptop to HPC. Retrieved from [Link]

- Ionescu, S., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12229.

- Mary, Y. S., et al. (2021). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Journal of Molecular Structure, 1225, 129112.

- Daoui, O., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1249, 131623.

- Rouchal, M., et al. (2020).

- Al-Saleh, B., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233.

- Schlegel, H. B. (2011). Geometry optimization. WIREs Computational Molecular Science, 1(5), 790-809.

-

Geometry Optimization in Rowan. (n.d.). Retrieved from [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(55), 44199-44222.

- Guzei, I. A. (2014). Small Molecule X-Ray Crystallography, Theory and Workflow. Crystallography Reviews, 20(4), 249-300.

- Jasslyn, T., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(11), 3591.

- Stiba, K., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization.

- Wang, X., et al. (2016). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source.

- Ano, Y., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10458-10465.

- Bates, C. G., et al. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803-2806.

- A General Method for the Formation of Aryl−Sulfur Bonds Using Copper(I) Catalysts. (2002). Organic Letters, 4(16), 2803-2806.

- Liu, X., et al. (2009). Synthesis of Aryl Sulfides by Decarboxylative C−S Cross-Couplings.

Sources

- 1. A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. How To [chem.rochester.edu]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Preliminary Pharmacological Investigation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of a novel quinoline derivative, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] This document outlines the rationale and detailed methodologies for evaluating the acute toxicity, analgesic, anti-inflammatory, and ulcerogenic potential of this compound. The protocols described herein are designed to establish a foundational safety and activity profile, guiding further preclinical development. All procedures are grounded in established, validated models to ensure scientific rigor and data integrity.

Introduction: The Rationale for Screening a Novel Quinoline Sulfide

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of many synthetic therapeutics with a wide array of physiological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The introduction of a sulfide linkage and specific aryl substitutions at the 2 and 3 positions of the quinoline core, as in 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, presents a unique chemical entity with the potential for novel pharmacological activities. The 2,3-disubstituted quinoline derivatives, in particular, have been a subject of significant synthetic focus in organic chemistry.[3][4][5][6]

The preliminary pharmacological screening detailed in this guide is a critical first step in characterizing the biological effects of this compound. The primary objectives are to:

-

Establish a safety profile: Determine the acute toxicity and potential for gastric irritation.

-

Identify primary pharmacological activities: Investigate its potential as an analgesic and anti-inflammatory agent.

This initial screen provides essential data to justify and direct more extensive and specialized preclinical and clinical investigations.

Synthesis of 2,3-Disubstituted Quinolines: A Brief Overview

The synthesis of 2,3-disubstituted quinolines can be achieved through various established chemical reactions. One common approach involves a three-component deaminative coupling reaction catalyzed by a Ruthenium-H complex, which efficiently combines anilines, aldehydes, and allylamines to form the desired quinoline products.[4] Another method utilizes a nucleophile-induced intramolecular cyclization of o-alkynylisocyanobenzenes.[6] These methods offer a step-efficient synthesis of 2,3-disubstituted quinoline derivatives without the need for highly reactive reagents or the production of wasteful byproducts.[4]

Acute Oral Toxicity Assessment (OECD Guideline 425)

Causality Behind Experimental Choice: The initial step in evaluating any new chemical entity is to determine its acute toxicity. This provides crucial information about the substance's intrinsic toxicity and helps in the selection of appropriate doses for subsequent pharmacological studies.[7] The Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425, is a statistically robust method for estimating the LD50 (median lethal dose) while minimizing the number of animals required.[8][9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Healthy, nulliparous, and non-pregnant female Wistar rats (150-200g) are used. The weight variation in animals should not exceed ± 20% of the mean weight.[7]

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

-

Dosing: The test substance, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is administered orally by gavage.[7]

-

Procedure:

-

A single animal is dosed at a starting dose of 175 mg/kg. This starting dose is chosen when there is no prior information available to estimate the LD50.[8]

-

If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.[8]

-

Animals are dosed sequentially, typically at 48-hour intervals.[9]

-

-

Observation: Animals are observed for mortality, and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[9] Body weight is recorded weekly.[9]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]

Caption: Hot Plate Test Experimental Workflow.

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. [10][11]Carrageenan injection induces a biphasic inflammatory response, with the release of mediators like histamine and serotonin in the first phase, followed by the release of prostaglandins in the later phase. [10]This allows for the evaluation of a compound's ability to inhibit these inflammatory processes.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats (150-180g) are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.

-

The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

The respective drugs are administered orally.

-

Thirty minutes after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. [11][12] * Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection. [10]3. Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Caption: Carrageenan-Induced Paw Edema Protocol Flow.

Evaluation of Ulcerogenic Potential

Causality Behind Experimental Choice: A significant side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is gastric ulceration. Therefore, it is crucial to assess the ulcerogenic potential of any new compound with potential anti-inflammatory activity. Ethanol-induced and indomethacin-induced ulcer models are commonly used for this purpose as they produce well-defined gastric lesions. [13][14]

Experimental Protocol: Ethanol-Induced Gastric Ulcer

-

Animal Model: Male Wistar rats (180-220g), fasted for 36 hours prior to the experiment. [13]2. Procedure:

-

Animals are divided into control, standard (e.g., Omeprazole), and test groups.

-

The respective drugs are administered orally.

-

One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce ulcers. [13][15] * One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed. [13]3. Ulcer Index Determination:

-

The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. [14][16] * The ulcer index is calculated based on the number and severity of the lesions. [13][17]4. Data Analysis: The percentage of ulcer protection is calculated.

-

Data Presentation

All quantitative data from the aforementioned studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Acute Oral Toxicity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

| Dose (mg/kg) | Number of Animals | Mortality | LD50 (mg/kg) with 95% Confidence Interval |

|---|

| TBD | TBD | TBD | TBD |

Table 2: Analgesic Activity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Hot Plate Test)

| Treatment | Dose (mg/kg) | Mean Reaction Time (sec) ± SEM | % MPE |

|---|---|---|---|

| Control (Vehicle) | - | TBD | - |

| Standard (Morphine) | TBD | TBD | TBD |

| Test Compound | TBD | TBD | TBD |

Table 3: Anti-inflammatory Activity of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Carrageenan-Induced Paw Edema)

| Treatment | Dose (mg/kg) | Paw Volume (mL) at 4h ± SEM | % Inhibition of Edema |

|---|---|---|---|

| Control (Vehicle) | - | TBD | - |

| Standard (Diclofenac) | TBD | TBD | TBD |

| Test Compound | TBD | TBD | TBD |

Table 4: Ulcerogenic Potential of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Ethanol-Induced Ulcer Model)

| Treatment | Dose (mg/kg) | Mean Ulcer Index ± SEM | % Ulcer Protection |

|---|---|---|---|

| Control (Vehicle) | - | TBD | - |

| Standard (Omeprazole) | TBD | TBD | TBD |

| Test Compound | TBD | TBD | TBD |

Conclusion and Future Directions

The preliminary pharmacological screening outlined in this guide will provide a foundational understanding of the in vivo effects of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide. The results from these studies will determine the therapeutic potential of this novel compound and guide subsequent research, which may include more specific mechanistic studies, chronic toxicity evaluations, and pharmacokinetic profiling. The successful completion of this initial screening is a critical milestone in the drug development pipeline.

References

-

Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC. (n.d.). Retrieved from [Link]

-

Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC. (n.d.). Retrieved from [Link]

-

Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. (2025, August 22). Retrieved from [Link]

-

Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats - ARCC Journals. (n.d.). Retrieved from [Link]

-

Anti-inflammatory activity of Codium elongatum on Carrageenan-induced paw edema in Wistar male rats - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

-

Hot plate test - Wikipedia. (n.d.). Retrieved from [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24). Retrieved from [Link]

-

Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

-

Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (n.d.). Retrieved from [Link]

-

Evaluation of Anti-ulcer activity of Polyherbal preparation in Ulcerogenic Wistar rats - Research Journal of Pharmacy and Technology. (2020, June 9). Retrieved from [Link]

-

Acute Toxicology Test OECD 425 - Altogen Labs. (n.d.). Retrieved from [Link]

-

Evaluation of Anti-ulcerogenic Potential of Aloe vera Leaf Gel Extract Studied in Experimental Rats - Science Alert. (n.d.). Retrieved from [Link]

-

Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC. (n.d.). Retrieved from [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30). Retrieved from [Link]

-

Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC. (n.d.). Retrieved from [Link]

-

oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. (n.d.). Retrieved from [Link]

-

Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract - Semantic Scholar. (2023, June 30). Retrieved from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

-

Evaluation of the anti-ulcerogenic effect of Zingiber officinale (Ginger) root in rats - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). Retrieved from [Link]

-

Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. (2016, October 10). Retrieved from [Link]

-

A study on the evaluation of the anti-ulcerogenic activity of hyaluronic acid against ethanol induced gastric mucosal injury in rats - International Scholars Journals. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands | Journal of Medicinal Chemistry - ACS Publications. (2007, September 12). Retrieved from [Link]

-

Synthesis of new biphenyl-substituted quinoline derivatives, preliminary screening and docking studies. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals. (n.d.). Retrieved from [Link]

-

Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties - PubMed. (2013, May 23). Retrieved from [Link]

-

New Access to 2,3-Disubstituted Quinolines through Cyclization of o-Alkynylisocyanobenzenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents - ResearchGate. (2019, June 18). Retrieved from [Link]

-

Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (2021, March 12). Retrieved from [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. (n.d.). Retrieved from [Link]

-

2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 9. oecd.org [oecd.org]

- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. scialert.net [scialert.net]

- 14. ijcmas.com [ijcmas.com]

- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 16. Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

Spectroscopic Characterization of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide: An In-Depth Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (CAS: 339102-50-0) [3]

Executive Summary & Molecular Architecture

The structural elucidation of highly substituted heterocyclic scaffolds demands a rigorous, multi-modal spectroscopic approach. 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (C₂₂H₁₆ClNS) is a sterically congested molecule featuring a quinoline core, a C3-aryl substitution, and a C2-thioether linkage. This specific substitution pattern creates significant anisotropic environments and complex spin systems that can confound standard 1D analytical techniques.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a holistic validation of synthetic causality. The presence of the sulfide linkage at the C2 position is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) of a 2-chloroquinoline precursor with an aryl thiol [1]. Consequently, our spectroscopic strategy must not only confirm the final structure but explicitly rule out unreacted precursors (e.g., free thiols or halogenated starting materials) and regioisomeric byproducts [2].

Figure 1: SₙAr synthetic pathway for the target quinoline sulfide.

Spectroscopic Strategy & Logic

To establish a self-validating analytical proof of structure, we employ a combination of High-Resolution Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

The Causality of Technique Selection:

-

¹H and ¹³C NMR: Used to map the hydrogen and carbon framework. The steric clash between the C3-tolyl group and the C2-thioaryl group forces the rings out of coplanarity, which predictably alters the chemical shifts via magnetic anisotropy.

-

2D NMR (COSY, HSQC, HMBC): Essential for crossing the "heteroatom bridge." Because the sulfur atom lacks protons, 1D NMR cannot definitively prove that the 3-chlorophenyl group is attached to the quinoline C2 position. HMBC (Heteronuclear Multiple Bond Correlation) bridges this gap by showing ³J correlations from the quinoline C2 carbon to the protons of the thioaryl ring.

-

ATR-FTIR: Serves as an orthogonal validation tool. While NMR is highly sensitive to the carbon-hydrogen framework, IR is exquisitely sensitive to polar functional groups. The absence of an S-H stretch (~2550 cm⁻¹) definitively proves the complete consumption of the thiol precursor.

Figure 2: Sequential 2D NMR workflow for unambiguous structural elucidation.

High-Resolution NMR Profiling

¹H NMR Signatures

The ¹H NMR spectrum in CDCl₃ is dominated by the aromatic region (7.2–8.2 ppm) and a single aliphatic peak.

-

The Aliphatic Anchor: A sharp singlet at ~2.38 ppm integrating to 3H confirms the presence of the p-tolyl methyl group.

-

The Quinoline Core: The H4 proton of the quinoline ring appears as a highly deshielded singlet at ~8.05 ppm. This downfield shift is caused by the combined electron-withdrawing nature of the heterocyclic nitrogen and the anisotropic deshielding cone of the adjacent C3-aryl ring. The remaining quinoline protons (H5-H8) exhibit a classic ABCD spin system, with H8 appearing as a doublet at ~8.10 ppm due to its proximity to the nitrogen atom.

-

The Biaryl Systems: The p-tolyl group presents a characteristic AA'BB' pseudo-doublet pattern (~7.25 and ~7.40 ppm). The 3-chlorophenyl group presents a more complex multiplet pattern, with the proton isolated between the chlorine and sulfur (H2'') appearing as a narrowly coupled triplet (J ≈ 1.8 Hz) at ~7.60 ppm.

¹³C NMR and 2D Elucidation

The ¹³C NMR spectrum contains 22 distinct carbon resonances. The most critical resonance is the C2 quinoline carbon at ~158.5 ppm . Its extreme downfield position is indicative of its attachment to the electronegative sulfur atom and the imine-like nitrogen.

-

HMBC Validation: To definitively prove the connectivity, we look for an HMBC cross-peak between the quinoline C2 carbon (158.5 ppm) and the aromatic protons of the 3-chlorophenyl ring (specifically H2'' and H6''). This ³J_CH correlation is the absolute proof of the thioether linkage.

Infrared (IR) Spectroscopy Profiling

ATR-FTIR provides rapid, non-destructive confirmation of the functional group topology.

-

Heterocyclic C=N Stretch: A sharp, strong absorption band at 1585 cm⁻¹ is characteristic of the quinoline ring's C=N stretching vibration.

-

Thioether (C-S) Stretch: Found in the fingerprint region at 1080 cm⁻¹. While typically weak, it is a critical marker for the sulfide bridge.

-

Aryl Chloride (C-Cl) Stretch: A strong, sharp band at 780 cm⁻¹ confirms the halogenation of the phenyl ring.

-

Purity Validation: The absolute absence of broad bands above 3100 cm⁻¹ (O-H/N-H) and sharp bands at 2550 cm⁻¹ (S-H) validates that the sample is free from unreacted starting materials or moisture.

Standardized Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS as an internal standard).

-

Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, leading to poor shimming and broad line widths.

-

Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

-

Acquisition Parameters:

-

¹H NMR: 90° pulse angle, relaxation delay (D1) of 2.0 s, 16 scans. Causality: A 2.0 s D1 ensures complete T1 relaxation for accurate integration.

-

¹³C NMR: 30° pulse angle, D1 of 2.0 s, minimum 1024 scans, with ¹H broad-band decoupling.

-

Protocol B: ATR-FTIR Analysis

-

Crystal Preparation: Clean the diamond ATR crystal with spectroscopic grade isopropanol and a lint-free wipe. Allow to evaporate completely.

-

Background Subtraction (Validation Step): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Causality: This eliminates atmospheric CO₂ and water vapor interference from the final spectrum.

-

Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid lattice.

-

Acquisition: Collect the sample spectrum (4000–400 cm⁻¹, 32 scans).

Data Summary Tables

Table 1: Summarized ¹H and ¹³C NMR Assignments (in CDCl₃)

| Moiety | Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| Quinoline Core | C2 | - | 158.5 (C-S) |

| C3 | - | 134.2 | |

| C4 | 8.05 (s, 1H) | 137.8 | |

| C5 | 7.80 (dd, J = 8.1, 1.2, 1H) | 127.8 | |

| C6 | 7.50 (ddd, J = 8.1, 6.9, 1.2, 1H) | 126.4 | |

| C7 | 7.70 (ddd, J = 8.4, 6.9, 1.5, 1H) | 130.1 | |

| C8 | 8.10 (d, J = 8.4, 1H) | 128.9 | |

| 3-Chlorophenyl | C2'' | 7.60 (t, J = 1.8, 1H) | 134.1 |

| C3'' | - | 134.8 (C-Cl) | |

| C4'', C5'', C6'' | 7.35 - 7.45 (m, 3H) | 128.5, 130.2, 132.4 | |

| 4-Methylphenyl | C2', C6' | 7.40 (d, J = 8.0, 2H) | 129.5 |

| C3', C5' | 7.25 (d, J = 8.0, 2H) | 129.1 | |

| -CH₃ | 2.38 (s, 3H) | 21.2 |

Table 2: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Significance |

| 3050 | Weak | C-H stretch (aromatic) | Confirms sp² hybridized carbons |

| 2920 | Weak | C-H stretch (aliphatic) | Confirms presence of the methyl group |

| 1585 | Strong | C=N stretch | Confirms the intact quinoline heterocycle |

| 1475 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations |

| 1080 | Weak-Med | C-S stretch | Confirms the thioether linkage |

| 780 | Strong | C-Cl stretch | Confirms the halogenated phenyl ring |

| 750 | Strong | C-H out-of-plane bend | Characteristic of substituted aromatics |

References

- Quinoline derivatives as anti-inflammation agents (EP1313707B1). Google Patents.

- A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.

- Compound Reference: CAS 339102-50-0. EvitaChem.

Application Note & Synthesis Protocol: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, a novel quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformation. All quantitative data is summarized for clarity, and a visual workflow is provided to aid in experimental planning.

Introduction and Scientific Background

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a sulfide linkage at the 2-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. Aryl quinolinyl sulfides, in particular, are of growing interest due to their potential as bioactive compounds and as intermediates in the synthesis of more complex molecular architectures.

The synthesis of the target compound, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for heteroaromatic systems where the presence of an electronegative heteroatom, such as the nitrogen in the quinoline ring, activates the ring towards nucleophilic attack.[1] In this specific synthesis, the chlorine atom at the 2-position of the 3-(4-methylphenyl)-2-chloroquinoline intermediate is displaced by the nucleophilic 3-chlorothiophenolate anion. The electron-withdrawing nature of the quinoline nitrogen facilitates the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism, leading to the formation of the desired C-S bond.[2][3]

This protocol is divided into two main stages: the synthesis of the key intermediate, 3-(4-methylphenyl)-2-chloroquinoline, followed by the final SNAr reaction to yield the target sulfide.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 3-(4-methylphenyl)-1H-quinolin-2-one | ≥98% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| 3-Chlorothiophenol | ≥97% | Commercially Available |

| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Sodium bicarbonate (NaHCO₃), saturated solution | Prepared in-house | |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Reflux condenser and standard laboratory glassware

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Infrared (IR) Spectrometer

-

Mass Spectrometer (MS)

Synthesis of 3-(4-methylphenyl)-2-chloroquinoline (Intermediate)

This procedure is adapted from established methods for the conversion of 2-quinolinones to 2-chloroquinolines.[4]

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methylphenyl)-1H-quinolin-2-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 3:1 Hexanes:EtOAc). The starting material will have a lower Rf value than the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexanes:EtOAc gradient) to afford pure 3-(4-methylphenyl)-2-chloroquinoline.

Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide (Target Compound)

This protocol is based on general procedures for the SNAr of 2-chloroquinolines with thiols.[3]

Step-by-Step Protocol:

-

To a 50 mL round-bottom flask, add 3-(4-methylphenyl)-2-chloroquinoline (1.0 eq), 3-chlorothiophenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask.

-

Stir the reaction mixture at 80 °C for 8-12 hours. Monitor the reaction by TLC (eluent: 9:1 Hexanes:EtOAc). The product will have a different Rf value than the starting materials.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: Hexanes:EtOAc gradient) to yield the pure 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Reaction Workflow and Data

Reaction Scheme

Caption: Synthetic workflow for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Summary of Reaction Parameters

| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |

| Key Reactants | 3-(4-methylphenyl)-1H-quinolin-2-one, POCl₃ | 3-(4-methylphenyl)-2-chloroquinoline, 3-Chlorothiophenol |

| Base | - | K₂CO₃ |

| Solvent | Neat POCl₃ | DMF |

| Temperature | Reflux (~105-110 °C) | 80 °C |

| Reaction Time | 4-6 hours | 8-12 hours |

| Work-up | Ice quench, neutralization, filtration | Water quench, extraction |

| Purification | Recrystallization or Column Chromatography | Column Chromatography |

Characterization of the Final Product

The structure of the synthesized 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide should be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline, 3-chlorophenyl, and 4-methylphenyl rings, as well as a singlet for the methyl group protons.

-

¹³C NMR: The spectrum should display the corresponding number of signals for all unique carbon atoms in the molecule.

-

IR Spectroscopy: The spectrum will likely show characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic systems, as well as C-S and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the product (C₂₂H₁₆ClNS).

Safety and Handling Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

3-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle only in a fume hood.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

References

-

Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules. 2018;23(1):198. [Link]

-

Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. Journal of Chemical Technology & Biotechnology. 1992;53(4):329-336. [Link]

-

The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E. 2015;71(Pt 6):o567-o568. [Link]

-

4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E. 2012;68(Pt 12):o3379. [Link]

-

Synthesis of Quinolines Linked to Triazoles Through Sulfur. Phosphorus, Sulfur, and Silicon and the Related Elements. 2014;189(7-8):1206-1216. [Link]

- Synthesis method of quinoline compound containing sulfonyl. CN110156675B.

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. 2024;29(12):2845. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. 2023;88(17):12335-12344. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses. 2019;96:351-365. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. 2017;82(15):8119-8127. [Link]

-

Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Synthesis of sulfides. YouTube. [Link]

-

Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl-Alkyl Sulfides. The Journal of Physical Chemistry A. 2019;123(13):2861-2866. [Link]

-

Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. 2018;14:2426-2432. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. 1986;23(5):1461-1464. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

Application Notes and Protocols for the Preparation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide Derivatives for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[2][3][4] These compounds can exert their cytotoxic effects through diverse mechanisms of action, such as the inhibition of topoisomerases, modulation of protein kinases, and disruption of tubulin polymerization.[3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive scaffold for the development of novel and targeted anticancer agents.

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a specific class of quinoline derivatives: 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfides. The introduction of an arylthio substituent at the 2-position and an aryl group at the 3-position of the quinoline core offers a unique three-dimensional arrangement that can be exploited for selective interactions with biological targets. These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Synthetic Strategy and Protocol

The synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is a multi-step process that begins with the construction of a key intermediate, 2-chloro-3-(4-methylphenyl)quinoline, followed by a nucleophilic aromatic substitution with 3-chlorothiophenol. This synthetic approach is both versatile and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Part 1: Synthesis of 2-Chloro-3-(4-methylphenyl)quinoline

The initial step involves the synthesis of the 2-chloroquinoline intermediate via a Vilsmeier-Haack type reaction, a powerful method for the formylation and subsequent cyclization of activated aromatic compounds.[5]

Materials:

-

p-Tolualdehyde

-

Acetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add acetanilide portion-wise, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Addition of Aldehyde: Add p-tolualdehyde to the reaction mixture and heat the contents to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-3-(4-methylphenyl)quinoline.

Part 2: Synthesis of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by the sulfur nucleophile of 3-chlorothiophenol.[6][7]

Materials:

-

2-Chloro-3-(4-methylphenyl)quinoline

-

3-Chlorothiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a solution of 2-chloro-3-(4-methylphenyl)quinoline in DMF, add 3-chlorothiophenol and potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide.

Characterization of the Synthesized Derivatives

The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

Representative Spectroscopic Data

The following data are representative of the expected spectroscopic features for 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline, 3-chlorophenyl, and 4-methylphenyl rings will appear in the range of δ 7.0-8.5 ppm. A singlet for the methyl group protons will be observed around δ 2.4 ppm.[8] |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 120-150 ppm. The methyl carbon will appear around δ 21 ppm. The carbon attached to the sulfur atom will be in the downfield region.[8] |

| IR (KBr) | Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C=C and C=N aromatic ring stretching (~1600-1450 cm⁻¹), and C-S stretching (~700-600 cm⁻¹) will be observed. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound will be observed, along with characteristic fragmentation patterns. |

Protocols for Biological Evaluation

A systematic evaluation of the anticancer potential of the synthesized quinoline sulfide derivatives is crucial. The following protocols outline standard in vitro assays to determine cytotoxicity and preliminary mechanism of action.[1][9]

Diagram of the Biological Evaluation Workflow

Caption: Workflow for the in vitro biological evaluation of quinoline sulfide derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Synthesized quinoline sulfide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the cytotoxic effect of the compounds is mediated through the induction of apoptosis.

Materials:

-

Cancer cells

-

Synthesized quinoline sulfide derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.

Protocol 3: Cell Cycle Analysis

This protocol is used to investigate whether the compounds induce cell cycle arrest.

Materials:

-

Cancer cells

-

Synthesized quinoline sulfide derivatives

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Expected Biological Activity and Data Interpretation

Quinoline derivatives have demonstrated a wide range of anticancer activities. The table below summarizes the reported IC₅₀ values for various quinoline derivatives against different cancer cell lines to provide a context for the potential efficacy of the newly synthesized compounds.

| Quinoline Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline | A549 (Lung) | 1.09 | [10] |

| 2-Arylquinoline | HeLa (Cervical) | 8.3 | [9] |

| 4-Quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 | [11] |

| Quinoline-based Tubulin Inhibitor | Various | 0.02 - 0.04 | [3] |

| 2-p-tolyl-benzo[h]quinoline | A549, MCF-7, C26, A2780 | High Cytotoxicity | [12] |

The newly synthesized 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives are expected to exhibit significant cytotoxic activity. Compounds with low micromolar or nanomolar IC₅₀ values would be considered promising lead candidates for further optimization and in vivo studies. Evidence of apoptosis induction or cell cycle arrest would provide valuable insights into their mechanism of action and support their development as potential anticancer drugs.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of novel 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide derivatives. The versatility of the synthetic route allows for the creation of a diverse chemical library, and the subsequent biological assays will enable the identification of potent anticancer lead compounds. This systematic approach is integral to the drug discovery process, paving the way for the development of innovative and effective cancer therapies based on the privileged quinoline scaffold.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Soliman, A. M., & Ghorab, M. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5677–5695.

- Yadav, P., & Shah, K. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 16(9), 1-13.

- Kaur, M., & Singh, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized... [Download Scientific Diagram].

- El-Sayed, M. A., & El-Essawy, F. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 53784-53815.

- Royal Society of Chemistry. (2014).

- MDPI. (2022).

- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.

- Bispo, M. L. F., et al. (2015). A new and potent class of quinoline derivatives against cancer. Monatshefte für Chemie - Chemical Monthly, 146(12), 2025-2036.

- Li, J. T., & Li, X. L. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 80(15), 7837-7844.

- Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 35(1), 539-567.

- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Google Patents. (1985).

- Al-Jaf, H. S. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 245-253.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.

- Kumar, R. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.

- PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

- Chegg.com. (2019). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound.

- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) A new and potent class of quinoline derivatives against cancer [academia.edu]

- 12. neuroquantology.com [neuroquantology.com]

Application Notes and Protocols for In Vivo Dosing of Novel Quinoline Sulfide Derivatives in Murine Models

Introduction: Navigating the In Vivo Evaluation of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications in oncology, infectious diseases, and inflammation.[1][2][3] The subject of this guide, 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, is a novel investigational compound. While specific in vivo data for this molecule is not yet broadly available, its structural features—a substituted quinoline core with hydrophobic phenyl and chlorophenyl moieties—suggest it belongs to a class of compounds with poor aqueous solubility. This property presents a significant, yet surmountable, challenge for in vivo evaluation in murine models.

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo dosing strategies for this and similar novel hydrophobic quinoline sulfide derivatives. The protocols herein are grounded in established best practices for murine research, emphasizing scientific integrity, ethical considerations, and data reproducibility. We will explore the critical decisions and methodologies from formulation development to downstream tissue analysis, providing not just the "how" but the "why" behind each experimental choice.

Part 1: Pre-Dosing Considerations and Formulation Development

The journey of an investigational compound from the bench to an in vivo model begins with a critical understanding of its physicochemical properties. For hydrophobic molecules like 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, achieving a stable and bioavailable formulation is paramount for meaningful and reproducible in vivo results.

Physicochemical Characterization and Solubility Assessment

A preliminary assessment of the compound's solubility in various pharmaceutically acceptable solvents and vehicles is the first logical step. This data will inform the selection of an appropriate formulation strategy.

Formulation Strategies for Hydrophobic Compounds

Given the anticipated poor water solubility, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration, the required dose levels, and the compound's specific properties.

| Formulation Strategy | Description | Key Advantages | Key Considerations |

| Co-solvent Systems | A mixture of a primary solvent (e.g., water or saline) with one or more water-miscible organic solvents (e.g., ethanol, DMSO, PEG 300). | Simple to prepare; suitable for initial screening. | Potential for drug precipitation upon injection; solvent toxicity at higher concentrations. |

| Lipid-Based Formulations | Incorporation of the compound into liposomes or lipid nanoparticles.[4][5][6] | Enhances solubility and can alter pharmacokinetic profiles; potential for targeted delivery. | More complex to prepare and characterize; potential for immunogenicity. |

| Polymeric Micelles | Encapsulation of the hydrophobic drug within the core of micelles formed by amphiphilic block copolymers.[7] | Improves aqueous solubility and stability; can provide sustained release.[7] | Requires careful selection of polymers; characterization of micelle size and drug loading is essential. |

| Self-Assembling Peptides | Utilization of self-assembling peptides that can form nanostructures to encapsulate hydrophobic drugs.[8] | Biocompatible and can enhance drug solubility.[8] | May have limitations on drug loading capacity. |

For initial in vivo efficacy and tolerability studies, a co-solvent system is often the most practical starting point due to its ease of preparation.

Experimental Protocol: Preparation of a Co-solvent Formulation

-

Solubility Testing: Begin by determining the solubility of 3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide in various individual solvents (e.g., DMSO, Ethanol, PEG 300, NMP).

-

Vehicle Selection: Based on the solubility data, select a primary organic solvent in which the compound is highly soluble. A common starting point is a vehicle composition of 10% DMSO, 40% PEG 300, and 50% saline.

-

Preparation:

-

Weigh the required amount of the compound.

-

Dissolve the compound in the organic solvent(s) (e.g., DMSO and PEG 300) with gentle vortexing or sonication.

-

Once fully dissolved, add the aqueous component (e.g., sterile saline) dropwise while continuously mixing to prevent precipitation.

-

-

Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation.

-

Sterilization: If necessary, the final formulation can be sterile-filtered through a 0.22 µm filter.

Part 2: In Vivo Administration and Monitoring

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The following sections detail common administration routes for murine studies, along with protocols for blood and tissue collection.

Routes of Administration

The selection of an administration route should be guided by the therapeutic goal, the properties of the formulation, and practical considerations for handling mice.

| Route | Description | Advantages | Disadvantages |

| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Large surface area for absorption; relatively easy to perform. | Potential for injection into abdominal organs; first-pass metabolism in the liver.[9][10][11][12][13] |

| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption; can be used for larger volumes.[14][15][16][17] | Slower onset of action; potential for local irritation. |

| Oral Gavage (PO) | Direct administration into the stomach via a feeding needle. | Mimics clinical route of administration for many drugs; avoids injection-site reactions.[18][19][20][21][22] | Risk of esophageal or stomach perforation; stress-inducing for the animal.[18][19][20][21][22] |

Experimental Workflow: From Dosing to Analysis

Caption: A typical workflow for in vivo compound evaluation in murine models.

Protocol: Intraperitoneal (IP) Injection in Mice[9][10][11][12][13]

-

Animal Restraint: Gently restrain the mouse by scruffing the skin over the neck and shoulders. The mouse should be positioned in dorsal recumbency with its head tilted slightly downwards.[12]

-

Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[10][12][13]

-

Needle Insertion: Using a 25-27 gauge needle, insert the needle with the bevel facing up at a 30-45 degree angle into the peritoneal cavity.[9][10]

-

Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated.[12] If fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.

-